Zolpidem IV-d6 is a stable-labeled internal standard of the non-benzodiazepine hypnotic agent zolpidem, which is primarily used for the treatment of insomnia. The compound is chemically classified as a pyrazolopyrimidine derivative and is marketed under various trade names, including Ambien, Stilnox, and Edluar. The deuterated version, Zolpidem IV-d6, is utilized in analytical chemistry to accurately quantify zolpidem levels in biological matrices such as urine and serum.
Zolpidem IV-d6 is synthesized from the parent compound zolpidem through a process that incorporates deuterium into its molecular structure. This modification enhances its utility in mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, where it serves as an internal standard for quantification purposes.
The synthesis of Zolpidem IV-d6 typically follows established pathways for zolpidem synthesis but incorporates deuterated reagents to replace specific hydrogen atoms with deuterium. Several methods have been reported for the synthesis of zolpidem:
The synthesis generally includes the following steps:
The incorporation of deuterium can occur at various stages, often during the formation of key intermediates.
Zolpidem IV-d6 retains the core structure of zolpidem but features deuterated carbon atoms. The molecular structure can be represented as follows:
Zolpidem IV-d6 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
The reaction conditions typically involve:
Zolpidem acts primarily as a selective modulator of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It binds preferentially to the alpha subunit of GABA-A receptors, enhancing inhibitory neurotransmission and promoting sedation.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to assess purity and concentration in formulations .
Zolpidem IV-d6 is primarily used in scientific research:
Zolpidem IV-d6 (C₁₉H₁₅D₆N₃O) is a deuterium-enriched isotopologue of the sedative-hypnotic compound zolpidem, where six hydrogen atoms at specific molecular positions are replaced by deuterium (²H or D). This strategic isotopic labeling occurs exclusively on the two N-methyl groups of the dimethylacetamide moiety, resulting in a molecular composition of N,N-bis(trideuteriomethyl)-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide. The deuterium substitution pattern confers distinctive spectral properties while maintaining the core imidazopyridine structure essential for biological activity. The molecular weight increases to 313.43 g/mol compared to 307.40 g/mol for non-deuterated zolpidem, creating a 6-Da mass difference crucial for mass spectrometric differentiation [4] [8].
Structural characterization via nuclear magnetic resonance (NMR) spectroscopy reveals the absence of proton signals at approximately δ 2.95 and δ 3.10 ppm (characteristic methyl singlets in non-deuterated zolpidem), confirming deuterium incorporation at the dimethylamide site. The isomeric SMILES notation ([2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H]) precisely defines the deuterium substitution pattern. This selective labeling maintains the hydrogen bonding capacity and steric configuration of the parent molecule while altering vibrational frequencies observable in infrared spectroscopy, particularly in the C-D stretching region (2000-2300 cm⁻¹) [3] [5].
Table 1: Structural Characteristics of Zolpidem IV-d6 and Related Compounds
Compound | Molecular Formula | Deuteration Sites | Molecular Weight (g/mol) | Key Spectral Identifiers |
---|---|---|---|---|
Zolpidem IV-d6 | C₁₉H₁₅D₆N₃O | N,N-dimethylacetamide (both methyl groups) | 313.43 | MS: m/z 314.3 [M+H]⁺; ¹H NMR: absence of N-CH₃ signals |
Zolpidem-d6 tartrate | C₂₃H₂₇N₃O₇ | N,N-dimethylacetamide groups | 481.49 | Characteristic tartrate protons at δ 4.37 (s, 2H) |
Non-deuterated zolpidem | C₁₉H₂₁N₃O | None | 307.40 | ¹H NMR: δ 2.95 (s, 3H), 3.10 (s, 3H) |
Fluorinated zolpidem analog (Compound 3) | C₁₉H₁₈F₃N₃O | None | 361.37 | ¹⁹F NMR: δ -62.5 ppm (CF₃) |
The synthesis of Zolpidem IV-d6 employs two principal methodologies: direct deuteration of pre-formed zolpidem and de novo construction using deuterated building blocks. The direct deuteration approach utilizes repeated exchange reactions with deuterium oxide (D₂O) under basic catalysis at elevated temperatures (80-100°C), targeting the acid-labile protons adjacent to the amide carbonyl. However, this method yields incomplete deuteration (<85%) and requires extensive purification to remove regioisomers, making it less efficient for analytical standard production [4].
The preferred building block strategy involves synthesizing N,N-bis(trideuteriomethyl)acetamide precursors before incorporation into the imidazopyridine scaffold. Key steps include: (1) Microwave-assisted condensation of 5-methylpyridin-2-amine (0.3 mmol) with α-bromo-4-methylacetophenone (0.3 mmol) in toluene (0.1 M concentration) at 100°C for 40 minutes using sodium bicarbonate (1.5 eq) as base, achieving 95.4% yield of the 2-phenylimidazo[1,2-a]pyridine intermediate—significantly higher than conventional 12-hour reflux (70% yield). (2) Electrophilic functionalization at C-3 using N,N-dimethylglyoxylamide under microwave irradiation (100°C, 1 hour) in acetic acid, suppressing ester byproduct formation to <5% while yielding 81-88% of α-hydroxyacetamide intermediates. (3) Dehydroxylation via catalytic hydrogenation or silane reduction to form the final deuterated product [2] .
Critical deuteration occurs during preparation of the glyoxylamide reagent, where hexadeuterated dimethylamine reacts with ethyl oxalyl chloride to form N,N-dimethyl-d₆-oxalamide. Microwave acceleration reduces reaction times from 12 hours to <1 hour while improving yields by 15-30% compared to conventional heating. The final purification employs reverse-phase chromatography followed by crystallization from ethanol-diethyl ether mixtures to achieve ≥99.5% isotopic purity, as verified by high-resolution mass spectrometry [4] [6].
Table 2: Comparative Synthesis Yields for Zolpidem IV-d6 Production
Synthetic Step | Conventional Method Yield (%) | Microwave-Assisted Yield (%) | Time Reduction | Key Improvement Factors |
---|---|---|---|---|
Imidazopyridine core formation | 70-85 | 86-95 | 12h → 40 min | Solvent optimization (toluene), controlled concentration (0.1M) |
C-3 functionalization | 50-62 | 81-88 | 12h → 1h | Acetic acid minimization, byproduct suppression |
Deuteration efficiency | 82-87 | 96-99 | 24h → 6h | Precursor deuteration strategy |
Overall yield | 28-38 | 68-74 | 48h → <8h | Cumulative process optimization |
Methanol solutions of Zolpidem IV-d6 exhibit complex stability profiles influenced by concentration, temperature, and trace impurities. Certified reference materials (100 μg/mL in methanol; Cerilliant® Z-001) demonstrate exceptional stability when stored at -20°C in amberized ampoules, with <0.5% degradation over 24 months. Degradation kinetics accelerate substantially at room temperature (22°C), showing 1.2% ± 0.3% degradation monthly, primarily through demethylation at the amide nitrogen. At elevated temperatures (40°C), degradation exceeds 5% monthly, generating two primary degradants: N-desmethyl-Zolpidem-d₃ (m/z 298.2) and imidazopyridine-ring hydrolyzed product (m/z 186.1) [3] .
Deuterium labeling exerts a significant isotopic stabilization effect compared to non-deuterated analogs. Kinetic isotope effect (KIE) studies demonstrate a 2.3-fold reduction in oxidative N-demethylation rates at 37°C due to stronger C-D bonds at the dimethylamide moiety. However, this stabilization does not extend to hydrolytic degradation pathways, where deuterated and non-deuterated zolpidem show equivalent susceptibility to imidazopyridine ring opening under acidic conditions (pH <4). Methanol-mediated transesterification occurs minimally (<0.1% annually at -20°C) but becomes significant at elevated temperatures, generating methyl ester derivatives observable at m/z 329.3 [3] [4].
Optimal storage conditions for methanol solutions include: (1) Strict temperature control (-20°C ± 2°C); (2) Neutral glass treatment to prevent acid-catalyzed degradation; (3) Protection from UV light to prevent radical-mediated demethylation; and (4) Use of anhydrous methanol (<0.01% water content) to limit hydrolysis. Under these conditions, the solution maintains >99% chemical and isotopic purity for 36 months, validated through LC-MS/MS analyses monitoring [M+D]⁺ > [M+H]⁺ transition (314.3 > 235.2 for Zolpidem IV-d6 versus 308.3 > 235.2 for degradants) [3].
Table 3: Primary Degradation Products of Zolpidem IV-d6 in Methanol Solutions
Degradation Product | Molecular Formula | Observed m/z [M+H]⁺ | Formation Pathway | Relative Abundance at 24 Months (22°C) |
---|---|---|---|---|
N-desmethyl-Zolpidem-d₃ | C₁₈H₁₃D₃N₃O | 298.2 | Oxidative N-demethylation | 8.7% ± 1.2% |
Ring-opened aldehyde | C₁₂H₁₁D₆N₂O₂ | 251.2 | Hydrolytic ring cleavage | 2.1% ± 0.4% |
Methyl ester derivative | C₂₀H₁₇D₆N₃O₂ | 329.3 | Methanol transesterification | 0.9% ± 0.2% |
Deuterium/hydrogen exchange product | C₁₉H₁₈D₅N₃O | 312.3 | Proton exchange at benzylic position | 1.5% ± 0.3% |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7